3-(Piperidin-4-yl)prop-2-ynoic acid
Description
3-(Piperidin-4-yl)prop-2-ynoic acid is a heterocyclic compound featuring a piperidine ring (a six-membered saturated nitrogen-containing ring) conjugated with a propiolic acid group (HC≡C–COOH). Its hydrochloride salt (CAS: 1955530-40-1) is documented in chemical catalogs, indicating its relevance in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-piperidin-4-ylprop-2-ynoic acid |
InChI |
InChI=1S/C8H11NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h7,9H,3-6H2,(H,10,11) |
InChI Key |
BHTKAKQCKHWUCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C#CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)prop-2-ynoic acid typically involves the reaction of piperidine with propiolic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the propiolic acid, followed by the addition of piperidine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bond in the propiolic acid moiety to a double or single bond.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alkenes or alkanes .
Scientific Research Applications
3-(Piperidin-4-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)prop-2-ynoic acid involves its interaction with specific molecular targets. The piperidine ring can bind to receptors or enzymes, modulating their activity. The propiolic acid moiety can participate in various chemical reactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Heterocyclic Rings
3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride
- Structure : Replaces the six-membered piperidine ring with a four-membered azetidine ring.
- Molecular Formula: C₆H₈ClNO₂ (free acid: C₆H₇NO₂) .
- Reduced steric hindrance may enhance reactivity in coupling reactions.
3-(Oxolan-3-yl)prop-2-ynoic acid
- Structure : Substitutes piperidine with oxolane (tetrahydrofuran), introducing an oxygen atom into the ring.
- Molecular Formula : C₈H₁₃Cl₃N₄ (hydrochloride salt; free acid: C₇H₈O₃) .
- Key Differences: Oxygen in the ring enhances polarity, improving aqueous solubility.
Ethyl 2-(Piperidin-4-yl)acetate
- Structure : Features a piperidine ring linked to an ethyl ester group instead of propiolic acid.
- Molecular Formula: C₉H₁₇NO₂ .
- Key Differences :
- Ester group provides lipophilicity, favoring blood-brain barrier penetration.
- Lacks the electrophilic alkyne moiety, reducing reactivity in click chemistry applications.
Functional Group Modifications
2-{1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Ring Type | Notable Properties |
|---|---|---|---|---|---|
| 3-(Piperidin-4-yl)prop-2-ynoic acid HCl | C₈H₁₂ClNO₂ | 215.63 | Propiolic acid, Piperidine | 6-membered (N) | High electrophilicity, polar |
| 3-(Azetidin-3-yl)prop-2-ynoic acid HCl | C₆H₈ClNO₂ | 161.59 | Propiolic acid, Azetidine | 4-membered (N) | Increased ring strain |
| 3-(Oxolan-3-yl)prop-2-ynoic acid | C₇H₈O₃ | 140.14 | Propiolic acid, Oxolane | 5-membered (O) | Enhanced solubility |
| Ethyl 2-(Piperidin-4-yl)acetate | C₉H₁₇NO₂ | 187.24 | Ester, Piperidine | 6-membered (N) | Lipophilic, ester hydrolysis-prone |
| 2-{1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid | C₁₂H₁₉N₃O₄S | 301.37 | Sulfonyl-pyrazole, Acetic acid | 6-membered (N) | Strong electron-withdrawing groups |
Notes and Limitations
- Toxicological Data: Limited information exists on the toxicity of 3-(Piperidin-4-yl)prop-2-ynoic acid, a common gap for novel synthetic intermediates .
- Storage : The hydrochloride salt is typically stored at room temperature, while ester derivatives may require refrigeration to prevent degradation .
Biological Activity
3-(Piperidin-4-yl)prop-2-ynoic acid, commonly known as a derivative of piperidine, has garnered attention in pharmacological research due to its diverse biological activities. This compound, particularly in its hydrochloride form, exhibits significant potential as an analgesic and anti-inflammatory agent, alongside applications in treating neurological disorders. Below is a detailed examination of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of 3-(Piperidin-4-yl)prop-2-ynoic acid is with a molecular weight of approximately 189.64 g/mol. Its structure features a piperidine ring and an alkyne functional group, which contribute to its unique reactivity and biological interactions.
Analgesic and Anti-inflammatory Effects
Research indicates that 3-(Piperidin-4-yl)prop-2-ynoic acid interacts with neurotransmitter systems, particularly those involved in pain modulation. The compound's structure allows it to cross the blood-brain barrier, making it a candidate for treating chronic pain conditions and inflammatory diseases.
Neuroprotective Properties
In addition to its analgesic effects, this compound has shown promise in neuroprotection. Studies have indicated that it can protect neuronal cells from damage induced by various stressors, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of 3-(Piperidin-4-yl)prop-2-ynoic acid through various assays:
- Cell Viability Assays : In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that increasing concentrations of the compound correlate with enhanced cell viability under stress conditions, suggesting its protective role against neurotoxicity .
- Binding Affinity Studies : Interaction studies revealed that 3-(Piperidin-4-yl)prop-2-ynoic acid binds effectively to several receptors in the central nervous system, which is critical for understanding its mechanism of action.
Comparative Analysis with Similar Compounds
The following table summarizes key features of 3-(Piperidin-4-yl)prop-2-ynoic acid compared to structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(Piperidin-4-yl)prop-2-ynoic acid | C₁₁H₁₃N | Analgesic, anti-inflammatory, neuroprotective properties |
| 3-Piperidin-2-ylpropanoic acid | C₉H₁₃N | Primarily used as an analgesic without alkyne functionality |
| 3-Piperidinylacrylic acid | C₁₁H₁₃N | Contains double bond; similar applications |
| 1-(4-Piperidinyl)-1-propanone | C₉H₁₃N | Exhibits different pharmacological properties due to ketone |
Synthesis and Derivative Development
The synthesis of 3-(Piperidin-4-yl)prop-2-ynoic acid involves several chemical reactions that allow for the modification of its structure to explore various analogs. These derivatives may exhibit enhanced biological activity or improved pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
